SC-46944

描述

属性

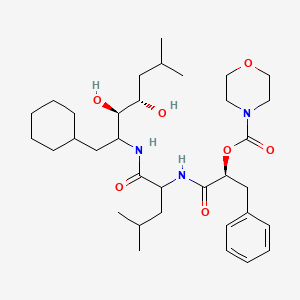

IUPAC Name |

[(2S)-1-[[1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H55N3O7/c1-23(2)19-28(32(40)35-27(21-25-11-7-5-8-12-25)31(39)29(38)20-24(3)4)36-33(41)30(22-26-13-9-6-10-14-26)44-34(42)37-15-17-43-18-16-37/h6,9-10,13-14,23-25,27-31,38-39H,5,7-8,11-12,15-22H2,1-4H3,(H,35,40)(H,36,41)/t27?,28?,29-,30-,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNZFWZVMWZHAI-VTMJAYRDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)OC(=O)N3CCOCC3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H](C(CC1CCCCC1)NC(=O)C(CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)OC(=O)N3CCOCC3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H55N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923547 |

Source

|

| Record name | N-(1-Cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)-2-({1-hydroxy-2-[(morpholine-4-carbonyl)oxy]-3-phenylpropylidene}amino)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120729-15-9 |

Source

|

| Record name | SC 46944 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120729159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)-2-({1-hydroxy-2-[(morpholine-4-carbonyl)oxy]-3-phenylpropylidene}amino)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to SC-46944 FITC-dextran

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-46944, commercially known as FITC-dextran 4 kDa, is a fluorescently labeled polysaccharide widely utilized in biomedical research. It consists of dextran, a branched glucan, conjugated with fluorescein isothiocyanate (FITC), a fluorescent dye. This conjugate serves as a valuable tool, primarily as a fluorescent tracer, for investigating cellular and tissue permeability, transport phenomena, and microcirculation. Its utility spans a broad range of research areas, including drug delivery, vascular biology, and studies of epithelial and endothelial barrier function.

Dextran itself is a polymer of anhydroglucose, primarily composed of alpha-D-(1->6) linkages with some (1->3) branching. The conjugation of FITC to the hydroxyl groups of dextran imparts fluorescence, allowing for its detection and quantification in experimental systems. The 4 kDa molecular weight of this compound makes it particularly suitable for studying paracellular transport pathways.

Core Properties and Specifications

The fundamental characteristics of this compound FITC-dextran are summarized below, providing a clear overview of its physical and chemical properties.

| Property | Value | Reference |

| Product Code | 46944 | [1][2] |

| Synonyms | FITC-Dextran, Fluorescein isothiocyanate–dextran | [1][2] |

| CAS Number | 60842-46-8 | [1][2] |

| Average Molecular Weight | 4,000 Da | [1][2][3][4] |

| FITC:Glucose Ratio | 1:250 | [1][2][4] |

| Extent of Labeling | ~0.004 mol FITC per mol of glucose | [4] |

| Appearance | Powder | |

| Solubility | 50 mg/mL in H₂O (may be slightly hazy and orange) | [4] |

| Excitation Maximum | ~490 nm | |

| Emission Maximum | ~520 nm | |

| Storage Temperature | 2-8°C | [4] |

Applications in Research

This compound FITC-dextran is a versatile tool with a primary application in permeability studies. Its use as a fluorescent tracer allows for the quantitative assessment of barrier integrity in various biological systems.

Key Applications Include:

-

Epithelial and Endothelial Permeability Assays: Used to measure the permeability of cell monolayers, such as intestinal and blood-brain barrier models.[5][6][7]

-

In Vivo Barrier Integrity: Administered in animal models to assess intestinal or vascular permeability.[8][9]

-

Microcirculation and Perfusion Studies: Utilized to visualize and quantify blood flow and vascular leakage.[4]

-

Cellular Uptake and Transport Studies: Can be used to investigate endocytic pathways and intracellular trafficking.

-

Plant Biology: Employed to study cell wall porosity.[4]

A significant advantage of using FITC-dextran is that plasma proteins have been shown not to bind to it, ensuring that its movement accurately reflects the permeability of the barrier being studied.[4]

Experimental Protocols

In Vitro Endothelial/Epithelial Permeability Assay

This protocol outlines a general procedure for assessing the permeability of a cell monolayer cultured on a permeable support.

Materials:

-

This compound FITC-dextran (e.g., Sigma-Aldrich Cat. No. 46944)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Permeable cell culture inserts (e.g., Transwell®)

-

Multi-well plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed endothelial or epithelial cells onto the permeable inserts at a high density to ensure the formation of a confluent monolayer.

-

Cell Culture: Culture the cells for a sufficient duration to allow for the formation of tight junctions and a stable barrier. This can be monitored by measuring transepithelial electrical resistance (TEER).

-

Treatment (Optional): If investigating the effect of a compound on permeability, treat the cell monolayer with the compound of interest for the desired duration.

-

FITC-dextran Application:

-

Prepare a working solution of FITC-dextran in cell culture medium (e.g., 1 mg/mL).

-

Carefully remove the medium from the apical (upper) chamber of the inserts and replace it with the FITC-dextran solution.

-

Add fresh medium to the basolateral (lower) chamber.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).

-

Sample Collection: After incubation, collect samples from the basolateral chamber.

-

Fluorescence Measurement:

-

Transfer the collected samples to a black, opaque-bottom 96-well plate.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

-

-

Data Analysis: The amount of FITC-dextran that has passed through the monolayer into the basolateral chamber is proportional to the permeability of the barrier. A standard curve can be generated to quantify the concentration of FITC-dextran.

In Vivo Intestinal Permeability Assay (Mouse Model)

This protocol describes a common method for assessing intestinal barrier function in mice.[8][9]

Materials:

-

This compound FITC-dextran

-

Sterile PBS

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Microcentrifuge tubes

-

Fluorescence plate reader

Procedure:

-

Fasting: Fast mice for 4-6 hours before the assay, with free access to water.[8][9]

-

Baseline Blood Collection: Collect a baseline blood sample from each mouse (e.g., via tail vein).

-

FITC-dextran Administration:

-

Incubation Period: Allow the FITC-dextran to circulate for a specific period, typically 4 hours.[8][9]

-

Post-Gavage Blood Collection: After the incubation period, collect a final blood sample.

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma to a new tube.

-

-

Fluorescence Measurement:

-

Dilute the plasma samples in PBS.

-

Transfer the diluted samples to a black, opaque-bottom 96-well plate.

-

Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~530 nm.[8]

-

-

Data Analysis: An increase in plasma fluorescence after gavage compared to the baseline indicates increased intestinal permeability. A standard curve of FITC-dextran in plasma can be used for quantification.

Visualizations

Experimental Workflow: In Vitro Permeability Assay

References

- 1. Fluorescein isothiocyanate–dextran - FITC–Dextran [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Fluorescein isothiocyanate-dextran average mol wt 4,000, FITC:Glucose = 1:250 60842-46-8 [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. bmglabtech.com [bmglabtech.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Method: FITC-Dextran Trans-Epithelial Permeability Assay | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 8. bowdish.ca [bowdish.ca]

- 9. FITC Dextran Permeability Assay [bio-protocol.org]

Subject: In-depth Technical Guide on the Mechanism of Action of SC-46944

Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of the compound designated SC-46944. A comprehensive search of publicly available scientific literature, pharmaceutical databases, and other scholarly resources has been conducted. The results of this extensive search indicate that there is no publicly available information on a compound with the designation "this compound."

Findings

Searches for "this compound mechanism of action," "this compound pharmacology," and "this compound scientific literature" did not yield any relevant results identifying or describing a molecule with this name. The search results were general in nature, including a university's pharmacy course catalog and a link to the precisionFDA Global Substance Registration System (GSRS), none of which contained any mention of this compound.[1][2]

Possible Explanations for Lack of Public Data

The absence of public information on this compound suggests several possibilities:

-

Internal or Pre-clinical Designation: this compound may be an internal, confidential designation for a compound within a private research and development program at a pharmaceutical or biotechnology company. Such internal identifiers are often used before a compound is publicly disclosed in patents or scientific publications.

-

Novel or Early-Stage Compound: The compound may be a very recent discovery that has not yet been the subject of published research.

-

Discontinued Compound: It is possible that this compound was a compound that was investigated at some point but was discontinued early in development and, therefore, never entered the public domain.

-

Typographical Error: There may be a typographical error in the compound identifier.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations for this compound. The core requirements of the request, such as summarizing quantitative data, detailing experimental methodologies, and creating diagrams for signaling pathways, are contingent on the existence of foundational scientific literature, which, in this case, is absent from the public record.

Should a different designation or further identifying information for this compound become available, a renewed search and analysis can be conducted.

References

An In-depth Technical Guide to the FITC-Dextran Permeability Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation related to the Fluorescein isothiocyanate (FITC)-dextran permeability assay. It is designed to be a practical resource for investigating epithelial and endothelial barrier function in vitro.

Core Principles of the Permeability Assay

The FITC-dextran permeability assay is a widely used method to quantify the integrity and permeability of cell monolayers, particularly those forming epithelial and endothelial barriers.[1] These barriers, formed by cells such as Caco-2 (intestinal epithelium) or human umbilical vein endothelial cells (HUVEC), are crucial for separating distinct biological compartments.[2][3] The primary structures governing the passage of substances between these cells are the tight junctions (TJs).[2]

Paracellular Pathway: The FITC-dextran assay specifically measures the flux of molecules through the paracellular pathway—the space between adjacent cells.[3][4] This pathway's permeability is tightly regulated by a complex network of proteins that form the tight junctions, including claudins, occludin, and Zonula Occludens (ZO) proteins.[5] Disruption of these junctions leads to increased paracellular permeability, a hallmark of various diseases and inflammatory conditions.[4]

FITC-Dextran as a Tracer: The assay employs dextran, a polysaccharide, conjugated to the fluorescent molecule FITC.[6] Key characteristics of FITC-dextran that make it an ideal tracer include:

-

Inert and Water-Soluble: It is biologically inert and highly soluble in aqueous solutions.[1]

-

Size Variety: FITC-dextrans are available in a wide range of molecular weights (from 3 kDa to over 2,000 kDa).[7][8] This allows researchers to probe the size-selectivity of the paracellular barrier.[9][10]

-

Impermeable to Cell Membranes: It does not cross cell membranes, ensuring that its passage is restricted to the paracellular route.[1]

-

Fluorescent Detection: The FITC label allows for easy and sensitive quantification of its concentration using a fluorescence plate reader.[11][12]

The fundamental principle involves adding FITC-dextran to one side of a confluent cell monolayer (typically the apical or luminal side) cultured on a porous membrane insert. Over time, the tracer diffuses through the paracellular junctions into the medium on the other side (the basolateral or abluminal side). The amount of FITC-dextran that has crossed the barrier is proportional to the monolayer's permeability.[13]

Experimental Protocols

This section outlines a generalized protocol for performing an in vitro FITC-dextran permeability assay using a Transwell® system. Specific parameters may need optimization depending on the cell type and experimental conditions.

Materials and Reagents

-

Cells: Caco-2, bEnd.3, HUVEC, or other barrier-forming cells.

-

Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, MEM).

-

Transwell® Inserts: Polycarbonate or polyester membrane inserts (e.g., 0.4 µm pore size).

-

FITC-Dextran: Desired molecular weight(s) (e.g., 4 kDa, 40 kDa, 70 kDa).

-

Assay Buffer: Phenol red-free medium or Hank's Balanced Salt Solution (HBSS).

-

Reagents for Treatment: Cytokines (e.g., TNF-α), drugs, or other compounds of interest.

-

Equipment: Fluorescence microplate reader (Excitation ~485-490 nm, Emission ~520-535 nm), sterile tissue culture hood, incubator, centrifuge.[11][13]

Detailed Methodology

Step 1: Cell Seeding and Monolayer Formation

-

Seed the endothelial or epithelial cells onto the apical side of the Transwell® inserts at a high density (e.g., 0.5 - 2 x 10^6 cells/mL).[13]

-

Culture the cells for an extended period (e.g., 5-21 days for Caco-2, 3-5 days for HUVEC) to allow for differentiation and the formation of a confluent, polarized monolayer with mature tight junctions.[10][11]

-

Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). A stable and high TEER value indicates a well-formed barrier.

Step 2: Experimental Treatment

-

Once a stable monolayer is formed, replace the medium in the apical and basolateral chambers with fresh medium.

-

If applicable, add the experimental compound (e.g., inflammatory cytokine, drug candidate) to the apical chamber at the desired concentration.[13] Include appropriate vehicle controls.

-

Incubate for the desired treatment duration (e.g., 2 to 24 hours).[13]

Step 3: Permeability Assay

-

Prepare a working solution of FITC-dextran (e.g., 1 mg/mL) in pre-warmed, phenol red-free assay buffer.[14][15] Protect the solution from light.

-

Gently remove the medium from the apical chamber and replace it with the FITC-dextran solution (e.g., 250-300 µL for a 12-well insert).[10][14]

-

Replace the medium in the basolateral chamber with fresh assay buffer (e.g., 800-1000 µL for a 12-well insert).[10][14]

-

Incubate the plate at 37°C, protected from light, for a defined period (e.g., 20 minutes to 4 hours).[10][14]

-

At the end of the incubation, collect a sample (e.g., 100 µL) from the basolateral chamber.[13]

Step 4: Quantification

-

Prepare a standard curve by making serial dilutions of the FITC-dextran working solution in the assay buffer.

-

Transfer the collected basolateral samples and the standards to a black, opaque-bottom 96-well plate.[12]

-

Measure the fluorescence intensity using a plate reader with appropriate filters (Excitation: 485 nm, Emission: 535 nm).[13]

-

Calculate the concentration of FITC-dextran in each sample by interpolating from the standard curve.

Data Analysis: Calculating the Apparent Permeability Coefficient (Papp)

The permeability is often expressed as the apparent permeability coefficient (Papp), which normalizes the flux across the surface area of the membrane.[16]

The Papp is calculated using the following equation:[17]

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of FITC-dextran transport to the basolateral chamber (µg/s).[17]

-

A is the surface area of the membrane insert (cm²).[17]

-

C₀ is the initial concentration of FITC-dextran in the apical chamber (µg/mL).[17]

A higher Papp value indicates greater permeability of the cell monolayer.

Data Presentation: FITC-Dextran Molecular Weight and Applications

The choice of FITC-dextran molecular weight is critical as it determines the nature of the permeability being assessed.[7] Smaller dextrans can pass through more subtle openings, while larger ones require significant barrier disruption.[8]

| FITC-Dextran MW | Typical Application/Interpretation | Barrier Type Probed | References |

| 3-5 kDa | Assesses permeability to small molecules and ions; sensitive to early or minor barrier dysfunction. | Solute and Ion Permeability | [7][12] |

| 10-20 kDa | Intermediate size, useful for detecting moderate changes in tight junction integrity. | General Paracellular Pathway | |

| 40 kDa | Commonly used standard for assessing general paracellular permeability and significant barrier breakdown. | Macromolecule Permeability | [11][18] |

| 70 kDa | Assesses permeability to larger macromolecules, often used as a model for protein leakage (e.g., albumin). | Protein Permeability | [7][18][19] |

| 150-2,000 kDa | Used in specialized studies to probe for very large leaks or complete loss of barrier integrity. | Unrestricted Pathway / Major Damage | [7][8][17] |

Visualizations: Workflows and Signaling Pathways

Diagrams created using the DOT language can effectively visualize complex processes involved in permeability assays.

Experimental Workflow

The following diagram illustrates the key steps of the in vitro FITC-dextran permeability assay.

Caption: Workflow for the in vitro FITC-dextran permeability assay.

Signaling Pathway: TNF-α Induced Barrier Disruption

Inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) are potent disruptors of endothelial and epithelial barriers.[20][21] The FITC-dextran assay is frequently used to quantify the functional consequences of these signaling events. The diagram below shows a simplified pathway of how TNF-α increases paracellular permeability.

Caption: Simplified signaling pathway of TNF-α-induced permeability.

References

- 1. mdpi.com [mdpi.com]

- 2. Tight junctions and the molecular basis for regulation of paracellular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Paracellular Transport across Tight Junctions by the Actin Cytoskeleton - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Paracellular permeability and tight junction regulation in gut health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of fluorescein isothiocyanate-dextrans used in vesicle permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High and Low Molecular Weight Fluorescein Isothiocyanate (FITC)–Dextrans to Assess Blood-Brain Barrier Disruption: Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High and Low Molecular Weight Fluorescein Isothiocyanate (FITC)–Dextrans to Assess Blood-Brain Barrier Disruption: Technical Considerations | springermedizin.de [springermedizin.de]

- 9. The role of molecular remodeling in differential regulation of tight junction permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. In Vitro FITC-Dextran Permeability Assay. [bio-protocol.org]

- 12. bowdish.ca [bowdish.ca]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. FITC-Dextran Trans-Epithelial Permeability Assay [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. innpharmacotherapy.com [innpharmacotherapy.com]

- 17. Cell permeability assay using FITC-dextran [bio-protocol.org]

- 18. [PDF] High and Low Molecular Weight Fluorescein Isothiocyanate (FITC)–Dextrans to Assess Blood-Brain Barrier Disruption: Technical Considerations | Semantic Scholar [semanticscholar.org]

- 19. FITC-dextran conjugate (average MW = ~70K) | AAT Bioquest [aatbio.com]

- 20. TNFα induces inflammatory stress response in microvascular endothelial cells via Akt- and P38 MAP kinase-mediated thrombospondin-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

In-Depth Technical Guide to SC-46944: A Potent Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and functional characteristics of SC-46944, a potent, orally active inhibitor of human renin. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and cardiovascular research.

Core Molecular Data

This compound is a significant subject of study in the context of hypertension research due to its targeted action on the renin-angiotensin system.[1] The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C35H56N4O8 | ChemicalBook[1] |

| Molecular Weight | 660.847 g/mol | ChemicalBook[1] |

Mechanism of Action: Inhibition of the Renin-Angiotensin System

This compound exerts its therapeutic effect by directly inhibiting renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system (RAS) cascade. By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively downregulates the production of angiotensin II, a potent vasoconstrictor and a key driver of hypertension.

Signaling Pathway Diagram

The following diagram illustrates the canonical renin-angiotensin signaling pathway and the point of inhibition by this compound.

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for this compound was not found in the available literature, a general methodology for assessing the activity of renin inhibitors can be adapted. The following outlines a typical in vitro fluorometric assay for screening renin inhibitors.

In Vitro Renin Inhibitor Screening Assay (Fluorometric)

This protocol is based on commercially available renin inhibitor screening assay kits.[2][3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against human recombinant renin.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the presence of active renin, the peptide is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. A renin inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.

Materials:

-

Human recombinant renin

-

Renin substrate (fluorogenic)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm)

-

Positive control inhibitor (e.g., Aliskiren)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of human recombinant renin in assay buffer.

-

Prepare a working solution of the fluorogenic renin substrate in assay buffer.

-

Prepare a serial dilution of the test compound (this compound) and the positive control inhibitor in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer only.

-

Negative Control (No Inhibitor) wells: Add renin and substrate solution.

-

Test Compound wells: Add renin, substrate solution, and the desired concentration of this compound.

-

Positive Control wells: Add renin, substrate solution, and the desired concentration of the positive control inhibitor.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Calculate the percentage of renin inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro renin inhibitor screening.

References

An In-depth Technical Guide on the Potential Application of SC-46944 for Studying Epithelial Barrier Function

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound SC-46944 is documented in scientific literature as a potent, orally active human renin inhibitor primarily investigated for its role in hypertension.[1] To date, there is no direct published evidence of this compound being used to study epithelial barrier function. This guide, therefore, provides a theoretical framework based on the established role of the renin-angiotensin system (RAS) in modulating epithelial properties. The experimental protocols and data presented are illustrative and intended to guide potential future research in this area.

Introduction to this compound and the Renin-Angiotensin System

This compound is a chemical compound identified as a renin inhibitor.[1] Renin is a critical enzyme that catalyzes the first and rate-limiting step in the renin-angiotensin system (RAS) cascade: the conversion of angiotensinogen to angiotensin I. This cascade is a fundamental regulator of blood pressure, fluid, and electrolyte balance.[2] The primary effector molecule of the RAS, angiotensin II (Ang II), is known to exert a wide range of physiological effects, including vasoconstriction and the stimulation of aldosterone secretion.[2]

While the RAS is primarily associated with cardiovascular and renal physiology, emerging evidence suggests its components are present and active in various other tissues, including epithelial layers, where they may influence barrier properties. The RAS, particularly Ang II and aldosterone, can modulate ion and water transport across epithelial tissues in the kidneys and gut.[3][4][5] For instance, aldosterone is known to upregulate epithelial sodium channels (ENaCs), impacting ion and fluid flux across epithelial barriers.[3][4] Furthermore, some studies have indicated that Ang II can increase the permeability of endothelial cells, a distinct but related barrier tissue type.[6] Therefore, inhibiting the RAS at its origin with a renin inhibitor like this compound presents a potential, yet unexplored, tool to investigate the role of this system in maintaining or disrupting epithelial barrier integrity.

Core Concept: Hypothetical Role of RAS in Epithelial Barrier Function

The integrity of epithelial barriers is crucial for protecting underlying tissues from external insults and maintaining homeostasis. This barrier is dynamically regulated by complex signaling networks. The proposed, hypothetical involvement of the local RAS in modulating this barrier is centered on the activity of Ang II and aldosterone on epithelial cells. These hormones may influence the expression and localization of tight junction proteins, regulate ion channels, and impact cellular transport mechanisms, thereby altering transepithelial electrical resistance (TEER) and paracellular permeability.

By inhibiting renin, this compound would theoretically block the production of Ang II and subsequent aldosterone release, allowing researchers to dissect the contribution of the local RAS to epithelial barrier function under various physiological and pathophysiological conditions.

Signaling Pathways and Experimental Workflow

The following diagram illustrates the canonical renin-angiotensin system pathway, which is the target of this compound.

The diagram below outlines a typical experimental workflow to assess the impact of this compound on an in vitro model of an epithelial barrier.

Detailed (Hypothetical) Experimental Protocols

-

Cell Line: Caco-2 human colorectal adenocarcinoma cells (a well-established model for intestinal epithelial barrier).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

-

Seeding: Seed Caco-2 cells at a density of 6 x 10^4 cells/cm^2 on permeable Transwell® polyester membrane inserts (e.g., 0.4 µm pore size).

-

Differentiation: Culture for 21 days post-confluence to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions. Monitor monolayer formation by measuring TEER.

-

Apparatus: Use an epithelial voltohmmeter (e.g., EVOM2™).

-

Procedure:

-

Equilibrate the culture plates to room temperature for 15-20 minutes.

-

Sterilize the "chopstick" electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline (PBS).

-

Measure the resistance across the cell monolayer in each Transwell® insert.

-

Measure the resistance of a blank insert (containing only medium) to subtract from the cell monolayer readings.

-

Calculate the TEER (in Ω·cm²) by multiplying the resistance value by the surface area of the membrane.

-

Take baseline TEER readings before adding this compound. After treatment, measure TEER at specified time points (e.g., 1, 4, 8, 24, 48 hours).

-

-

Reagent: Fluorescein isothiocyanate-dextran (FITC-dextran), 4 kDa.

-

Procedure:

-

After the final TEER measurement, gently wash the cell monolayers with warm PBS.

-

Add fresh, serum-free medium to the basolateral compartment.

-

Add medium containing 1 mg/mL FITC-dextran to the apical compartment.

-

Incubate for 2 hours at 37°C.

-

Collect samples from the basolateral compartment.

-

Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).

-

Calculate the apparent permeability coefficient (Papp) using a standard curve.

-

Hypothetical Data Presentation

The following tables represent hypothetical quantitative data from the experiments described above.

Table 1: Effect of this compound on TEER in Caco-2 Monolayers (Ω·cm²)

| Treatment Group | Baseline (0 hr) | 24 hr | 48 hr |

| Vehicle Control | 550 ± 25 | 545 ± 30 | 552 ± 28 |

| This compound (1 µM) | 552 ± 28 | 560 ± 25 | 575 ± 32 |

| This compound (10 µM) | 548 ± 31 | 580 ± 29 | 610 ± 35 |

| Angiotensin II (100 nM) | 555 ± 26 | 480 ± 33 | 450 ± 29* |

| Ang II + this compound (10 µM) | 551 ± 29 | 530 ± 30 | 540 ± 27 |

*p < 0.05 compared to Vehicle Control

Table 2: Effect of this compound on Paracellular Permeability of FITC-Dextran (4 kDa)

| Treatment Group | Apparent Permeability (Papp) (10⁻⁶ cm/s) |

| Vehicle Control | 1.5 ± 0.2 |

| This compound (10 µM) | 1.2 ± 0.15 |

| Angiotensin II (100 nM) | 2.8 ± 0.3* |

| Ang II + this compound (10 µM) | 1.7 ± 0.25 |

*p < 0.05 compared to Vehicle Control

Conclusion and Future Directions

While this compound is established as a renin inhibitor for hypertension research, its application in epithelial barrier studies remains a novel and unexplored area. Based on the known functions of the renin-angiotensin system, it is plausible that inhibiting this pathway could influence epithelial integrity. The experimental framework provided here offers a starting point for researchers interested in exploring this hypothesis. Future studies could investigate the effects of renin inhibitors on different types of epithelial cells (e.g., renal, pulmonary), examine the impact on the expression and localization of specific tight junction proteins, and explore the potential therapeutic applications of modulating the local RAS to restore compromised epithelial barriers in disease states.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 3. Aldosterone - Wikipedia [en.wikipedia.org]

- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Systematic-Narrative Hybrid Literature Review: Crosstalk between Gastrointestinal Renin–Angiotensin and Dopaminergic Systems in the Regulation of Intestinal Permeability by Tight Junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiotensin II increases the permeability and PV-1 expression of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Cellular Transport: A Technical Guide to Paracellular vs. Transcellular Pathways

A comprehensive analysis of substance transport across cellular barriers is critical in drug discovery and development. Understanding whether a compound utilizes paracellular or transcellular routes is fundamental to predicting its absorption, distribution, and overall efficacy. This guide provides an in-depth overview of the experimental methodologies used to distinguish between these two transport mechanisms.

While the specific compound SC-46944 was the focus of the initial query, a comprehensive search of publicly available scientific literature and databases did not yield specific data on its paracellular or transcellular transport properties. Therefore, this guide will focus on the general principles and widely accepted experimental models, such as the Caco-2 permeability assay, which are employed to characterize the transport of novel chemical entities.

Core Concepts: Paracellular and Transcellular Transport

Cellular layers, such as the intestinal epithelium, form a selective barrier that molecules must cross to enter the systemic circulation. The two primary pathways for this transport are:

-

Transcellular Transport: The movement of a substance through a cell. This process can be passive, driven by a concentration gradient, or active, requiring energy and the involvement of specific transporter proteins.

-

Paracellular Transport: The passage of a substance between adjacent cells, through the tight junctions that connect them. This route is generally restricted to small, hydrophilic molecules.

The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established in vitro model that mimics the intestinal barrier.[1][2] When cultured on semipermeable supports, these cells differentiate to form a polarized monolayer with functional tight junctions and the expression of various transporter proteins, making them a valuable tool for permeability studies.[1][2][3]

Experimental Protocols for Assessing Intestinal Permeability

The following sections detail the methodologies for key experiments used to evaluate intestinal permeability and differentiate between paracellular and transcellular transport.

Table 1: Standard Parameters for Caco-2 Permeability Assay

| Parameter | Typical Condition | Rationale |

| Cell Line | Caco-2 (human colorectal adenocarcinoma) | Forms a polarized monolayer with tight junctions and expresses relevant transporters.[1][2] |

| Culture Time | 21-24 days | Allows for full differentiation and formation of a robust monolayer.[2][4] |

| Test Compound Concentration | 5-10 µM | A common starting concentration for in vitro permeability screening.[1][5] |

| Incubation Time | 2 hours | Sufficient time to measure transport without causing significant cell stress.[1][2] |

| Buffer pH | Apical: 6.5-7.4, Basolateral: 7.4 | Mimics the physiological pH gradient across the intestinal epithelium.[1] |

| Monolayer Integrity Check | Transepithelial Electrical Resistance (TEER) | Measures the electrical resistance across the cell monolayer, indicating the tightness of the junctions.[1] |

Detailed Methodology: Caco-2 Bidirectional Permeability Assay

This assay measures the transport of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[1][5]

-

Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in a multi-well plate and cultured for 21-24 days to allow for differentiation into a polarized monolayer.[2][4]

-

Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) prior to the experiment.[1]

-

Compound Addition: The test compound is added to either the apical (upper) or basolateral (lower) chamber of the transwell system.[5]

-

Incubation: The plate is incubated at 37°C with 5% CO2 for a predetermined time, typically 2 hours.[2]

-

Sampling: At the end of the incubation period, samples are collected from both the donor and receiver chambers.[1]

-

Analysis: The concentration of the compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.[1][2]

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of permeation of the drug across the cells.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the drug in the donor chamber.

-

-

Calculation of Efflux Ratio: The efflux ratio is calculated by dividing the Papp value from the B-A transport by the Papp value from the A-B transport.[5]

Efflux Ratio = Papp (B-A) / Papp (A-B)

An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[5] The inclusion of a known P-gp inhibitor, like verapamil, can help confirm this.[5]

Visualizing Experimental Workflows and Transport Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the conceptual differences between paracellular and transcellular transport.

References

- 1. enamine.net [enamine.net]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 5. Caco-2 Permeability: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

Methodological & Application

Application Notes and Protocols for In Vivo Intestinal Permeability Assay Using SC-46944 (FITC-Dextran, 4000 MW)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal permeability, often referred to as "leaky gut," is a critical factor in various physiological and pathological processes. It describes the facility with which intestinal contents, including nutrients, ions, and larger molecules, cross the intestinal barrier into the bloodstream. An increase in intestinal permeability is associated with a range of diseases, including inflammatory bowel disease (IBD), celiac disease, type 1 diabetes, and certain allergies. Therefore, the accurate in vivo assessment of intestinal permeability is a vital tool in preclinical research and drug development.

This document provides a detailed protocol for conducting an in vivo intestinal permeability assay in mice using fluorescein isothiocyanate-dextran (FITC-dextran) of 4000 molecular weight (MW), such as SC-46944 from Millipore-Sigma. This assay is a widely used and reliable method to indirectly measure paracellular permeability.[1][2] The principle of the assay involves the oral administration of FITC-dextran, a fluorescently labeled polysaccharide that is poorly absorbed by the healthy intestine.[2] Increased levels of FITC-dextran in the systemic circulation indicate a compromised intestinal barrier.[1]

Experimental Protocols

This section outlines a comprehensive, step-by-step protocol for the in vivo intestinal permeability assay in a murine model.

Materials and Reagents

-

FITC-dextran, 4000 MW (e.g., Millipore-Sigma, Cat. No. This compound)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Anesthetic (e.g., isoflurane)

-

Gavage needles (20-22 gauge, round-tipped)

-

Syringes (1 mL)

-

Blood collection tubes (e.g., EDTA-coated or heparinized microcentrifuge tubes)

-

Pipettes and tips

-

Microcentrifuge

-

96-well black, flat-bottom microplates

-

Fluorometric microplate reader (Excitation: ~485 nm, Emission: ~520-535 nm)

-

Animal balance

-

Fasting cages

Procedure

-

Preparation of FITC-Dextran Solution:

-

Prepare a stock solution of FITC-dextran at 100 mg/mL in sterile PBS. Protect from light by wrapping the tube in aluminum foil.

-

From the stock solution, prepare a working solution at a concentration of 80 mg/mL in sterile PBS. Ensure the solution is well-mixed before administration.

-

-

Animal Preparation:

-

House mice in accordance with institutional guidelines.

-

Fast the mice for 4-6 hours before the assay to ensure an empty stomach and reduce variability. Provide free access to water during the fasting period.

-

Weigh each mouse to determine the correct volume of FITC-dextran solution to administer.

-

-

Oral Gavage:

-

Administer the FITC-dextran working solution to each mouse via oral gavage. A typical dose is 600 mg/kg body weight. For a 25g mouse, this corresponds to 15 mg of FITC-dextran, or 187.5 µL of the 80 mg/mL working solution.

-

-

Blood Collection:

-

At a predetermined time point after gavage (typically 4 hours, as this allows for the FITC-dextran to transit through the small intestine), collect blood from the mice. Common methods include retro-orbital sinus, submandibular, or cardiac puncture (terminal procedure).

-

Collect approximately 100-200 µL of blood into anticoagulant-coated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Carefully collect the plasma supernatant and transfer it to a new, labeled microcentrifuge tube. Protect the plasma samples from light.

-

-

Fluorometric Analysis:

-

Prepare a standard curve by serially diluting the FITC-dextran working solution in untreated mouse plasma to concentrations ranging from 0 to 25 µg/mL.

-

Pipette 50 µL of each plasma sample and standard in duplicate or triplicate into a 96-well black microplate.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of 520-535 nm.

-

-

Data Analysis:

-

Subtract the blank reading (plasma from a mouse not gavaged with FITC-dextran) from all standard and sample readings.

-

Generate a standard curve by plotting the fluorescence intensity versus the FITC-dextran concentration.

-

Determine the concentration of FITC-dextran in the plasma samples by interpolating their fluorescence values from the standard curve.

-

Results can be expressed as µg/mL of FITC-dextran in plasma.

-

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from an in vivo intestinal permeability assay.

Table 1: Plasma FITC-Dextran Concentration in Control and Experimental Groups

| Group | n | Plasma FITC-Dextran (µg/mL) (Mean ± SEM) |

| Control (Vehicle) | 8 | 1.2 ± 0.3 |

| Treatment X | 8 | 4.5 ± 0.8* |

| Treatment Y | 8 | 2.1 ± 0.5 |

*p < 0.05 compared to Control. Data are hypothetical and for illustrative purposes.

Table 2: Time-Course of Intestinal Permeability Following a Challenge

| Time Post-Challenge | n | Plasma FITC-Dextran (µg/mL) (Mean ± SEM) |

| 0 hours (Baseline) | 6 | 0.8 ± 0.2 |

| 4 hours | 6 | 5.2 ± 1.1* |

| 24 hours | 6 | 2.5 ± 0.6 |

| 48 hours | 6 | 1.1 ± 0.3 |

*p < 0.05 compared to Baseline. Data are hypothetical and for illustrative purposes.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the in vivo intestinal permeability assay protocol.

Caption: Workflow for the in vivo intestinal permeability assay.

Considerations and Troubleshooting

-

FITC-Dextran Handling: FITC-dextran is light-sensitive. All solutions should be protected from light to prevent photobleaching.

-

Gavage Technique: Proper gavage technique is crucial to avoid injury to the esophagus or accidental administration into the trachea.

-

Blood Collection: The timing of blood collection is a critical parameter. The optimal time may vary depending on the animal model and experimental conditions. A pilot study to determine the peak plasma concentration of FITC-dextran is recommended.[3]

-

Hemolysis: Hemolyzed blood samples can interfere with fluorescence readings. Care should be taken during blood collection to minimize hemolysis.

-

Standard Curve: The standard curve should be prepared in plasma from untreated animals to account for matrix effects.

-

Animal Welfare: All animal procedures must be performed in accordance with an approved institutional animal care and use committee (IACUC) protocol.

By following this detailed protocol, researchers can obtain reliable and reproducible data on in vivo intestinal permeability, providing valuable insights into intestinal barrier function in health and disease.

References

Application Note & Protocol: Assessing Compound Permeability and P-glycoprotein Interaction using the Caco-2 Cell Monolayer Assay with SC-46944 (as a Model P-gp Inhibitor)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a cornerstone in vitro model for predicting the oral absorption of drug candidates.[1][2] When cultured on semi-permeable membranes, Caco-2 cells differentiate into a polarized monolayer with tight junctions and a brush border, morphologically and functionally resembling the enterocytes of the small intestine.[2][3][4] This model is widely accepted by regulatory agencies like the FDA for its ability to assess intestinal permeability and to investigate transporter-mediated interactions, such as those involving P-glycoprotein (P-gp).[5]

This document provides a detailed protocol for evaluating the permeability of a test compound, exemplified here by "SC-46944," a model P-glycoprotein (P-gp) inhibitor. The protocol outlines the bidirectional transport of a known P-gp substrate in the presence and absence of this compound to determine its inhibitory potential.

Principle of the Assay

The Caco-2 permeability assay measures the rate at which a compound crosses a confluent monolayer of Caco-2 cells. By measuring the transport from the apical (A) to the basolateral (B) side, and vice versa (B to A), the apparent permeability coefficient (Papp) and the efflux ratio (ER) can be calculated.[4] An efflux ratio significantly greater than 2 for a compound suggests it is a substrate of an efflux transporter like P-gp.[4][5]

To assess if a test compound (this compound) is a P-gp inhibitor, its effect on the transport of a known P-gp substrate (e.g., Digoxin) is measured. A significant reduction in the efflux ratio of the P-gp substrate in the presence of the test compound indicates inhibition of P-gp.[6]

Materials and Reagents

-

Caco-2 cells (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Hanks' Balanced Salt Solution (HBSS)

-

Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

-

This compound (Test Compound)

-

Digoxin (P-gp substrate control)

-

Propranolol (High permeability control)[6]

-

Lucifer Yellow (Low permeability/integrity marker)[5]

-

Transepithelial Electrical Resistance (TEER) Meter

-

LC-MS/MS for compound quantification

Experimental Protocols

Caco-2 Cell Seeding and Culture

-

Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

-

Seed Caco-2 cells onto Transwell® inserts at a density of approximately 3.2 x 10⁴ cells/well.[7]

-

Culture for 21-24 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.[4][7][8]

Monolayer Integrity Assessment

-

Prior to the experiment, measure the TEER of each monolayer using a TEER meter. Monolayers are considered suitable for the assay if TEER values are ≥ 200 Ω·cm².[9]

-

Additionally, perform a Lucifer Yellow leakage test. The Papp of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s to confirm monolayer integrity.[5]

Bidirectional Permeability Assay

-

Wash the Caco-2 monolayers twice with pre-warmed HBSS.

-

Prepare dosing solutions in HBSS (pH 7.4) for the following conditions (each in triplicate, n=3):

-

Condition 1: 10 µM Digoxin

-

Condition 2: 10 µM Digoxin + 10 µM this compound

-

Condition 3: 10 µM Digoxin + 10 µM Verapamil (Positive Control)

-

Condition 4: 10 µM Propranolol (High Permeability Control)

-

-

Apical to Basolateral (A→B) Transport:

-

Basolateral to Apical (B→A) Transport:

-

Incubate the plates at 37°C for 90-120 minutes with gentle shaking.[1][7]

-

At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.

-

Analyze the concentration of each compound in the samples by LC-MS/MS.

Data Presentation and Analysis

Calculations

The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp (cm/s) = (dQ/dt) / (A × C₀)

Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the Transwell® membrane (e.g., 0.33 cm² for 24-well plates).[7]

-

C₀ is the initial concentration in the donor chamber.[7]

The Efflux Ratio (ER) is calculated as:

ER = Papp (B→A) / Papp (A→B)

Representative Data

Table 1: Permeability of Control Compounds

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Classification |

| Propranolol | A → B | 25.2 | - | High Permeability |

| Lucifer Yellow | A → B | 0.3 | - | Low Permeability |

| Digoxin | A → B | 1.5 | 10.7 | P-gp Substrate |

| B → A | 16.1 |

Table 2: Effect of this compound and Verapamil on Digoxin Permeability

| Condition | Direction | Digoxin Papp (x 10⁻⁶ cm/s) | Efflux Ratio | % Reduction in ER |

| Digoxin Alone | A → B | 1.5 | 10.7 | - |

| B → A | 16.1 | |||

| Digoxin + this compound | A → B | 7.8 | 1.1 | 89.7% |

| B → A | 8.6 | |||

| Digoxin + Verapamil | A → B | 8.2 | 1.0 | 90.7% |

| B → A | 8.2 |

Visualization of Workflows and Pathways

Caption: Caco-2 P-gp inhibition assay experimental workflow.

Caption: this compound inhibits the P-gp mediated efflux of Digoxin.

Interpretation of Results

The data presented in Tables 1 and 2 demonstrate a classic P-gp interaction. Digoxin alone shows low A→B permeability and high B→A permeability, resulting in a high efflux ratio (10.7), confirming it as a P-gp substrate. When co-incubated with the model inhibitor this compound, the efflux ratio of Digoxin is significantly reduced to 1.1. This is achieved by increasing the A→B permeability and decreasing the B→A permeability, indicating that this compound effectively blocks the P-gp-mediated efflux of Digoxin. The inhibitory effect of this compound is comparable to that of the well-characterized P-gp inhibitor, Verapamil.

Conclusion

The Caco-2 monolayer model is a robust and reliable system for assessing the intestinal permeability of compounds and their potential to interact with efflux transporters like P-glycoprotein. This protocol provides a detailed framework for identifying P-gp inhibitors, such as the model compound this compound, which is critical for predicting drug absorption and potential drug-drug interactions.

References

- 1. enamine.net [enamine.net]

- 2. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 3. Caco-2 Cell Permeability Assay | PPTX [slideshare.net]

- 4. Caco-2 Permeability | Evotec [evotec.com]

- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

Application Notes and Protocols: Blood-Brain Barrier Disruption Assay Using FITC-Dextran

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Disruption of the BBB is a critical event in the pathogenesis of numerous neurological diseases, including stroke, multiple sclerosis, epilepsy, and neurodegenerative disorders.[1][2] It is therefore crucial to have reliable and sensitive methods to assess BBB permeability.

Fluorescein isothiocyanate (FITC)-dextran is a widely used fluorescent tracer for evaluating BBB integrity both in vivo and in vitro.[3][4] FITC-dextrans are polysaccharides available in a range of molecular weights, allowing for the assessment of BBB permeability to molecules of different sizes.[1][3][5] When the BBB is compromised, FITC-dextran extravasates from the blood vessels into the brain parenchyma. The amount of extravasated FITC-dextran can be quantified, providing a measure of BBB disruption.[6]

These application notes provide detailed protocols for assessing BBB disruption using FITC-dextran in both in vivo animal models and in vitro cell culture systems.

Principle of the Assay

The principle of the assay is based on the intravenous or intraperitoneal administration of FITC-dextran (in vivo) or its application to the apical side of a cell monolayer (in vitro). In a healthy state with an intact BBB, the large, hydrophilic FITC-dextran molecules are confined to the vascular compartment or the apical chamber.[7] Following an insult that disrupts the BBB, the tight junctions between endothelial cells are compromised, leading to increased permeability. This allows FITC-dextran to leak into the surrounding brain tissue or the basolateral chamber. The amount of extravasated FITC-dextran is then measured using fluorescence microscopy or fluorometry, providing a quantitative index of BBB permeability.[2][5]

Data Presentation: Quantitative Parameters

The choice of FITC-dextran molecular weight is critical and depends on the specific research question. Smaller dextrans are used to detect subtle openings in the BBB, while larger dextrans indicate more severe disruption.[5][8]

| Molecular Weight (kDa) | Typical Application | Typical Concentration (in vivo) | Typical Concentration (in vitro) |

| 3-10 | Assessing minor BBB disruption and paracellular permeability.[1][3] | 100 µL of 10 mg/mL solution | 0.1 - 1 mg/mL |

| 40 | Studying moderate BBB breakdown.[9] | 2 mg/mL | 1 mg/mL |

| 70 | Evaluating significant BBB disruption and protein permeability.[7][8][10] | 20 mg/mL | 1 mg/mL |

| 500-2000 | Investigating severe vascular damage and leakage.[6][9][11] | 2 mg/mL | Not commonly used |

Experimental Protocols

In Vivo Blood-Brain Barrier Disruption Assay

This protocol is adapted for use in rodents and involves the systemic injection of FITC-dextran followed by tissue analysis.[1][2]

Materials:

-

FITC-dextran (select appropriate molecular weight)

-

Sterile saline or Phosphate-Buffered Saline (PBS)

-

Anesthetic (e.g., Ketamine/Xylazine cocktail)

-

Perfusion pump

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (15% and 30% in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Fluorescence microscope or plate reader

Reagent Preparation:

-

FITC-Dextran Solution: Dissolve FITC-dextran in sterile saline or PBS to the desired concentration (e.g., 20 mg/mL for 70 kDa FITC-dextran).[7] Protect the solution from light.

-

4% PFA: Prepare fresh from paraformaldehyde powder. Handle under a fume hood.

-

Sucrose Solutions: Prepare 15% and 30% (w/v) sucrose in PBS for cryoprotection.

Procedure:

-

Animal Preparation: Anesthetize the animal using an approved protocol.

-

FITC-Dextran Injection: Inject the FITC-dextran solution intraperitoneally or intravenously (tail vein).[2] A typical circulation time is 15-60 minutes.[2][6]

-

Perfusion: After the circulation period, perform transcardial perfusion with cold PBS to remove the tracer from the vascular compartment, followed by perfusion with 4% PFA to fix the tissue.[3]

-

Brain Extraction and Post-fixation: Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotection: Transfer the brain to a 15% sucrose solution until it sinks, then transfer to a 30% sucrose solution until it sinks.

-

Freezing and Sectioning: Embed the brain in OCT compound and freeze. Cut cryosections (e.g., 20-30 µm) using a cryostat.

-

Imaging and Quantification:

-

Microscopy: Mount the sections on slides and visualize the extravasated FITC-dextran using a fluorescence microscope. Capture images from regions of interest. Quantification can be performed by measuring the fluorescence intensity in the brain parenchyma relative to the vessel lumen.

-

Fluorometry: Homogenize brain tissue in a suitable buffer. Centrifuge to pellet debris and measure the fluorescence of the supernatant using a plate reader. A permeability index can be calculated by normalizing the tissue fluorescence to the serum fluorescence.[2]

-

In Vitro Blood-Brain Barrier Disruption Assay

This protocol utilizes a transwell system with a monolayer of brain endothelial cells to model the BBB.[4][8]

Materials:

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Cell culture medium

-

FITC-dextran

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the brain endothelial cells onto the apical side of the transwell inserts coated with an appropriate extracellular matrix protein (e.g., fibronectin, collagen).[13]

-

Monolayer Formation: Culture the cells until a confluent monolayer is formed. Barrier integrity can be monitored by measuring Transendothelial Electrical Resistance (TEER).[4]

-

Treatment: Treat the cells with the experimental compound (e.g., inflammatory agent, test drug) to induce BBB disruption.

-

Permeability Assay:

-

Wash the cells gently with pre-warmed assay buffer.

-

Add FITC-dextran solution (e.g., 1 mg/mL) to the apical (upper) chamber.

-

Add fresh assay buffer to the basolateral (lower) chamber.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Sample Collection and Measurement:

-

Collect samples from the basolateral chamber.

-

Measure the fluorescence intensity of the samples using a plate reader (Excitation/Emission ~490/520 nm).

-

-

Calculation of Permeability Coefficient (Pe): The permeability of the endothelial monolayer can be expressed as a permeability coefficient.

Visualizations

Caption: Experimental workflows for in vivo and in vitro FITC-dextran BBB disruption assays.

Caption: Signaling pathways involved in inflammatory-mediated BBB disruption.

Troubleshooting and Considerations

-

Autofluorescence: Brain tissue can exhibit autofluorescence. It is important to include control animals or wells that have not received FITC-dextran to determine the background fluorescence.[2]

-

Vascular Washout: In the in vivo assay, incomplete perfusion can leave FITC-dextran within the blood vessels, leading to an overestimation of permeability. Ensure thorough perfusion.

-

Tracer Stability: Protect FITC-dextran solutions and stained tissues from light to prevent photobleaching.

-

Fixation: Some studies suggest that certain fixation methods can cause low molecular weight FITC-dextran to be washed out.[14] Immediate freezing of fresh tissue may be necessary for smaller dextrans.[14]

-

TEER Measurement: For in vitro models, TEER is a good indicator of monolayer confluence and tight junction integrity. Low TEER values may indicate a leaky monolayer, which could affect the permeability results.[4]

Conclusion

The FITC-dextran assay is a robust and versatile method for assessing blood-brain barrier disruption. By selecting the appropriate molecular weight tracer and protocol, researchers can obtain valuable quantitative and qualitative data on BBB permeability in various physiological and pathological conditions. Careful attention to experimental detail and appropriate controls are essential for obtaining reliable and reproducible results.

References

- 1. Fluorescein isothiocyanate (FITC)-Dextran Extravasation as a Measure of Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]

- 5. In vivo evaluation of BBB integrity in the post-stroke brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying blood-brain-barrier leakage using a combination of evans blue and high molecular weight FITC-Dextran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FITC- and TRITC- Dextran for BBB Research [tdblabs.se]

- 9. Demonstration of age-related blood-brain barrier disruption and cerebromicrovascular rarefaction in mice by longitudinal intravital two-photon microscopy and optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes: Measurement of Endothelial Permeability using FITC-Dextran

Introduction

Endothelial permeability is a critical physiological process that regulates the passage of fluids, solutes, and cells from the bloodstream into the surrounding tissues. The integrity of the endothelial barrier is essential for maintaining tissue homeostasis, and its disruption is a hallmark of various pathological conditions, including inflammation, sepsis, and tumor angiogenesis. The in vitro endothelial permeability assay provides a robust and reproducible method to quantify the integrity of an endothelial cell monolayer and to investigate the effects of various compounds on barrier function.

This protocol describes the use of Fluorescein isothiocyanate-dextran (FITC-dextran) as a fluorescent tracer to measure the permeability of an endothelial cell monolayer cultured on a permeable support, such as a Transwell® insert. When an endothelial monolayer is grown on the porous membrane of the insert, it forms a barrier between the upper (apical) and lower (basolateral) chambers. The permeability of this barrier can be assessed by adding FITC-dextran to the upper chamber and measuring its passage into the lower chamber over time. An increase in the fluorescence in the lower chamber corresponds to an increase in the permeability of the endothelial monolayer.

Product No. 46944: Fluorescein isothiocyanate-dextran

Product number 46944 from suppliers such as Sigma-Aldrich refers to FITC-dextran with an average molecular weight of 4,000 g/mol .[1] This reagent is a polysaccharide labeled with a fluorescent dye, making it an excellent tracer for permeability studies. It is not actively transported by cells and its movement across the endothelial monolayer is primarily through the paracellular pathway (between the cells).

Experimental Protocols

I. Preparation of Reagents

-

Endothelial Cell Culture Medium: Prepare the appropriate complete growth medium for the endothelial cell type being used (e.g., Human Umbilical Vein Endothelial Cells - HUVECs). A common medium is Medium 200 supplemented with Low Serum Growth Supplement (LSGS).

-

FITC-Dextran Stock Solution (10 mg/mL):

-

Aseptically weigh out 10 mg of FITC-dextran (Product No. 46944).

-

Dissolve in 1 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or serum-free cell culture medium.

-

Vortex until fully dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Aliquot and store at -20°C, protected from light. The solution is stable for approximately 3 months.

-

-

FITC-Dextran Working Solution (1 mg/mL):

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the 10 mg/mL stock solution 1:10 in serum-free cell culture medium to a final concentration of 1 mg/mL.

-

II. Cell Culture and Seeding

-

Culture endothelial cells (e.g., HUVECs) in T-75 flasks until they reach 80-90% confluency.

-

Pre-coat Transwell® inserts (e.g., 24-well format, 0.4 µm pore size) with a suitable extracellular matrix protein such as 50 µg/mL fibronectin or 0.1% gelatin for 1 hour at 37°C.

-

Aspirate the coating solution and allow the inserts to air dry in a sterile hood.

-

Harvest the endothelial cells using trypsin-EDTA and resuspend them in complete growth medium.

-

Seed the cells onto the apical side of the Transwell® inserts at a density of 1-2 x 10^5 cells per insert (for a 24-well plate).

-

Add complete growth medium to the basolateral (lower) chamber.

-

Culture the cells for 2-4 days at 37°C and 5% CO2, or until a confluent monolayer is formed. The formation of a confluent monolayer is critical for accurate permeability measurements.

III. Endothelial Permeability Assay

-

After the endothelial monolayer has formed, gently aspirate the medium from the apical and basolateral chambers.

-

Wash the monolayer once with pre-warmed serum-free medium.

-

Add serum-free medium containing the test compound(s) at the desired concentrations to the apical chamber. For control wells, add serum-free medium alone.

-

Incubate for the desired treatment period (e.g., 1 to 24 hours).

-

Following the treatment, add the 1 mg/mL FITC-dextran working solution to the apical chamber.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

At the end of the incubation, collect a sample from the basolateral chamber.

-

Measure the fluorescence of the sample using a fluorescence plate reader with an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 520 nm.

-

To determine the relative permeability, a standard curve can be generated by adding known concentrations of FITC-dextran to empty wells.

Data Presentation

The quantitative data from the endothelial permeability assay can be summarized in tables for clear comparison between different treatment groups.

Table 1: Raw Fluorescence Data from Permeability Assay

| Treatment Group | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Mean RFU | Std. Deviation |

| Control | 512 | 525 | 518 | 518.3 | 6.5 |

| Compound A (1 µM) | 834 | 851 | 842 | 842.3 | 8.5 |

| Compound B (10 µM) | 1256 | 1278 | 1265 | 1266.3 | 11.0 |

| VEGF (50 ng/mL) | 1543 | 1560 | 1551 | 1551.3 | 8.5 |

RFU: Relative Fluorescence Units

Table 2: Fold Change in Permeability Relative to Control

| Treatment Group | Mean RFU | Fold Change vs. Control |

| Control | 518.3 | 1.00 |

| Compound A (1 µM) | 842.3 | 1.63 |

| Compound B (10 µM) | 1266.3 | 2.44 |

| VEGF (50 ng/mL) | 1551.3 | 2.99 |

Visualization

Experimental Workflow Diagram

Figure 1. Experimental workflow for the in vitro endothelial permeability assay.

Signaling Pathway Diagram: VEGF-Induced Endothelial Permeability

Figure 2. A representative signaling pathway for VEGF-induced endothelial permeability.

References

Application Notes and Protocols for FITC-Dextran Gut Permeability Test in Mice

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing the Fluorescein isothiocyanate (FITC)-dextran gut permeability test in mice, a widely used method to assess intestinal barrier integrity in vivo.

Introduction

The intestinal epithelial lining forms a crucial barrier that separates the host from the external environment. Compromised intestinal barrier function, often referred to as "leaky gut," allows for the translocation of luminal antigens, microorganisms, and toxins into the systemic circulation, contributing to the pathogenesis of various diseases, including inflammatory bowel disease (IBD), celiac disease, and systemic inflammatory response syndrome.

The FITC-dextran assay is a robust and quantitative method to evaluate intestinal permeability.[1][2][3] This technique involves the oral administration of FITC-dextran, a fluorescently labeled, non-digestible polysaccharide. The subsequent measurement of FITC-dextran levels in the systemic circulation provides a direct indication of the degree of intestinal permeability.[4][5]

Principle of the Assay

Under normal physiological conditions, the intestinal barrier restricts the passage of large molecules like FITC-dextran. However, when the integrity of the tight junctions between epithelial cells is compromised, the permeability of the intestine increases, allowing FITC-dextran to pass from the intestinal lumen into the bloodstream. The concentration of FITC-dextran in the plasma or serum is then measured using a fluorometer, with higher concentrations indicating greater intestinal permeability.

Principle of the FITC-dextran gut permeability assay.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for conducting the assay.

Materials and Reagents

| Material/Reagent | Supplier/Cat. No. (Example) | Notes |

| FITC-dextran (4 kDa) | Sigma-Aldrich (FD4) | Protect from light.[5] |

| Phosphate-Buffered Saline (PBS), sterile | - | |

| Anesthesia (e.g., Isoflurane) | - | |

| Gavage needles (20-22 G, curved with ball tip) | - | Ensure sterility.[3] |

| 1 mL syringes | - | |

| Blood collection tubes (e.g., heparinized or EDTA-coated) | BD Microtainer | To prevent coagulation.[6] |

| Pipettes and sterile tips | - | |

| Microcentrifuge | - | |

| Black, flat-bottom 96-well plates | Greiner Bio-One (655101) | For fluorescence reading.[6] |

| Fluorescence microplate reader | - | Excitation: ~485 nm, Emission: ~528 nm.[6][7] |

Experimental Workflow Diagram

Experimental workflow for the FITC-dextran assay.

Detailed Step-by-Step Protocol

1. Animal Preparation

-

Fast mice for 4-6 hours before the experiment.[4] Some protocols suggest overnight water starvation.[7]

-

During the fasting period, transfer mice to a new cage with fresh bedding to prevent coprophagy, but ensure continued access to water.[4]

-

Weigh each mouse before the procedure to calculate the appropriate dosage.[7]

2. Preparation of FITC-Dextran Solution

-

Prepare a solution of FITC-dextran (e.g., 4 kDa) in sterile PBS or water. A commonly used concentration is 80-100 mg/mL.[4][7]

-

For a dosage of 44 mg/100 g body weight, a 100 mg/mL solution is convenient.[7][8]

-

Protect the FITC-dextran solution from light at all times by wrapping the container in aluminum foil.[5] Prepare the solution fresh on the day of the experiment.[3]

3. Oral Gavage

-

Administer the FITC-dextran solution to each mouse via oral gavage using a sterile, curved gavage needle.

-